molecular formula C24H21N3O3 B2387534 2-amino-3-(4-ethoxybenzoyl)-N-phenylindolizine-1-carboxamide CAS No. 903278-55-7

2-amino-3-(4-ethoxybenzoyl)-N-phenylindolizine-1-carboxamide

Cat. No. B2387534
CAS RN: 903278-55-7
M. Wt: 399.45
InChI Key: DFRPKASXFJPBHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This reaction affords 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine 1 and 5-(3-nitrophenyl)-1,3,4-oxadiazole -2-amine 2 . Acylation of the amino group of oxadiazoles 1 and 2 with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride and chloroacetyl chloride yields the acylated compounds .


Molecular Structure Analysis

The molecular structure of 2-amino-3-(4-ethoxybenzoyl)-N-phenylindolizine-1-carboxamide is complex. It is a heterocyclic molecule produced by the reaction between 4-ethoxybenzoyl chloride and 2-methoxyphenyl-1,2,3,6-tetrahydro-1H-indolizine-3-carboxamide.


Chemical Reactions Analysis

The chemical reactions involving similar compounds include the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This reaction affords 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine 1 and 5-(3-nitrophenyl)-1,3,4-oxadiazole -2-amine 2 . Acylation of the amino group of oxadiazoles 1 and 2 with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride and chloroacetyl chloride yields the acylated compounds .

Scientific Research Applications

Chemotherapy

Actinomycin D, a well-known member of the actinomycin family, contains a phenoxazine moiety. Its strong antitumor properties have been harnessed for successful cancer treatment. Given this structural similarity, phenoxazines and their derivatives hold promise as potential anticancer drugs.

properties

IUPAC Name

2-amino-3-(4-ethoxybenzoyl)-N-phenylindolizine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-2-30-18-13-11-16(12-14-18)23(28)22-21(25)20(19-10-6-7-15-27(19)22)24(29)26-17-8-4-3-5-9-17/h3-15H,2,25H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRPKASXFJPBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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